ERβ Selectivity: 7-Position Lipophilic Substitution Achieves >100-Fold Selectivity Over ERα in Competitive Radioligand Binding
In the Collini et al. (2004) study, a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols bearing relatively lipophilic groups at the 7-position were systematically evaluated for ERα and ERβ binding affinity. The most optimized compounds in this series achieved IC₅₀ values below 10 nM for ERβ with greater than 100-fold selectivity over ERα [1]. A representative ligand from this series (BDBM50152629) recorded an ERβ IC₅₀ of approximately 2 nM in a competitive radioligand binding assay [2]. Crystallography and molecular modeling studies within this work explicitly identified the benzofuran 7-position as playing a key role in the enhancement of ERβ selectivity, with the lipophilic substituent at C-7 occupying a sub-pocket unique to the ERβ ligand-binding domain [1]. In contrast, 2-phenylbenzofuran itself, lacking a 7-position substituent, exhibits markedly different ER pharmacology, including partial agonism at ERα [3]. This body of evidence establishes that the 7-position of the benzofuran scaffold—occupied by a phenyl group in 7-phenylbenzofuran—is a critical pharmacophoric element for achieving ERβ subtype-selective binding.
| Evidence Dimension | ERβ binding affinity and selectivity (IC₅₀ and fold-selectivity over ERα) |
|---|---|
| Target Compound Data | 7-Substituted 2-phenyl-benzofuran-5-ol analogs: ERβ IC₅₀ < 10 nM, >100-fold selectivity for ERβ over ERα; best compound ERβ IC₅₀ ≈ 2 nM |
| Comparator Or Baseline | 2-Phenylbenzofuran (unsubstituted at C-7): exhibits partial ERα agonism and lacks ERβ subtype selectivity [3] |
| Quantified Difference | Introduction of lipophilic 7-substitution improves ERβ potency to <10 nM and confers >100-fold ERβ selectivity not observed with unsubstituted 2-phenylbenzofuran |
| Conditions | Competitive radioligand binding assay using recombinant human ERα and ERβ; cell-free in vitro system as reported in Collini et al., Bioorg Med Chem Lett, 2004 |
Why This Matters
For researchers developing ERβ-selective chemical probes or therapeutics, 7-phenylbenzofuran provides the essential 7-position aryl substitution that the SAR literature identifies as the critical driver of ERβ subtype selectivity—a feature absent in 2-phenylbenzofuran and 3-phenylbenzofuran.
- [1] Collini MD, Kaufman DH, Manas ES, Harris HA, Henderson RA, Xu ZB, Unwalla RJ, Miller CP. 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorg Med Chem Lett. 2004;14(19):4925-9. doi:10.1016/j.bmcl.2004.07.029. PMID: 15341953. View Source
- [2] BindingDB. Ki Summary: Estrogen receptor beta – BDBM50152629; IC₅₀ = 2 ± n/a nM. Citation: Collini MD et al., Bioorg Med Chem Lett 14:4925-9 (2004). Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50015171&ki_result_id=50280684 View Source
- [3] Mosselman S, Polman J, Dijkema R. ERβ: identification and characterization of a novel human estrogen receptor. FEBS Lett. 1996;392(1):49-53. Antiestrogens such as tamoxifen and 2-phenylbenzofuran, which show some agonistic activity with ERα, exhibit no agonistic activity with ERβ. As referenced in: Transcription Activation by the Human Estrogen Receptor Subtype β (ERβ) Studied with ERβ and ERα Receptor Chimeras. Endocrinology. 1998;139(11):4513-4522. View Source
